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This guide provides a detailed analysis of the expected spectroscopic data for 2,5-Dibromo-[1]

[2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and

materials science. Given the limited availability of direct experimental spectra for this specific

molecule in public databases, this document synthesizes predicted data with expert

interpretation based on the known spectroscopic behavior of analogous structures. This

approach aims to provide researchers, scientists, and drug development professionals with a

robust framework for the identification and characterization of this compound.

Introduction to 2,5-Dibromo-[1][2][3]triazolo[1,5-
a]pyridine
2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine belongs to the fused heterocyclic family of

triazolopyridines, which are recognized for their diverse biological activities and applications in

materials science. The strategic placement of two bromine atoms on the pyridine and triazole

rings, respectively, offers versatile handles for further chemical modifications, making it a

valuable building block in synthetic chemistry.
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Molecular Structure and Properties:

Molecular Formula: C₆H₃Br₂N₃[4][5]

Molecular Weight: 276.92 g/mol

InChI: InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H[5]

SMILES: C1=CC2=NC(=NN2C(=C1)Br)Br[5]

The core structure consists of a pyridine ring fused with a 1,2,4-triazole ring. The bromine

substituents are located at position 2 (triazole ring) and position 5 (pyridine ring).

Figure 1: Molecular Structure of 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. While experimental NMR data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is not

readily available, we can predict the ¹H and ¹³C NMR spectra based on established chemical

shift principles and data from analogous pyridine and triazole derivatives.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons

on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of

the nitrogen atoms and the bromine substituent.

Table 1: Predicted ¹H NMR Data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-6 8.6 - 8.8 d 2.0 - 2.5

H-7 7.3 - 7.5 dd 9.0 - 9.5, 0.5 - 1.0

H-8 7.8 - 8.0 dd 9.0 - 9.5, 2.0 - 2.5
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H-6: This proton is ortho to a nitrogen atom and a bromine atom, leading to a significant

downfield shift. It is expected to appear as a doublet due to coupling with H-8.

H-7: This proton is expected to be the most upfield of the aromatic protons. It will likely

appear as a doublet of doublets due to coupling with H-8 and a smaller long-range coupling

with H-6.

H-8: This proton will be a doublet of doublets due to coupling with H-7 and H-6.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

The chemical shifts are influenced by the electronegativity of the attached atoms and the

aromatic system.

Table 2: Predicted ¹³C NMR Data for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine

Carbon Predicted Chemical Shift (δ, ppm)

C-2 145 - 150

C-5 115 - 120

C-6 130 - 135

C-7 118 - 123

C-8 125 - 130

C-8a 148 - 153

C-2 and C-5: These carbons are directly attached to bromine atoms, and their chemical

shifts will be significantly influenced by the halogen's electronegativity and heavy atom effect.

C-8a: This carbon is at the fusion of the two rings and adjacent to two nitrogen atoms,

resulting in a downfield chemical shift.

C-6, C-7, C-8: These carbons of the pyridine ring will have chemical shifts typical for a

substituted pyridine system.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The predicted mass spectral data for 2,5-Dibromo-[1][2][3]triazolo[1,5-

a]pyridine is available from PubChem.[5]

Predicted Mass Spectrometry Data:

[M+H]⁺: m/z 275.87668

[M+Na]⁺: m/z 297.85862

[M-H]⁻: m/z 273.86212

The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass

spectrum. The natural abundance of bromine isotopes is nearly 1:1 (⁷⁹Br and ⁸¹Br). Therefore,

the molecular ion region will show a characteristic M, M+2, and M+4 pattern with relative

intensities of approximately 1:2:1.

Proposed Fragmentation Pathway:

A plausible fragmentation pathway under electron ionization (EI) would involve the initial loss of

a bromine atom, followed by the elimination of N₂ or HCN from the triazole ring.

[C₆H₃Br₂N₃]⁺˙
m/z 274, 276, 278

[C₆H₃BrN₃]⁺
m/z 195, 197- Br˙

[C₆H₃Br₂]⁺
m/z 248, 250, 252

- N₂

[C₆H₃Br]⁺
m/z 154, 156

- N₂

Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols
For researchers aiming to acquire experimental data, the following standard protocols are

recommended.
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NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dibromo-[1][2][3]triazolo[1,5-

a]pyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024

or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of

2-5 seconds.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to the residual solvent peak.

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable

solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source

(e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Data Acquisition:

ESI-MS: Infuse the sample solution into the ESI source. Acquire data in both positive and

negative ion modes over a relevant m/z range (e.g., 100-500).
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EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph.

Acquire data over a similar m/z range.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. Compare the observed isotopic pattern with the theoretical

pattern for a dibrominated compound.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,5-Dibromo-[1][2][3]triazolo[1,5-a]pyridine. By combining theoretical predictions with

insights from analogous structures, this document serves as a valuable resource for the

identification and characterization of this important heterocyclic compound in a research and

development setting. The provided protocols offer a starting point for obtaining high-quality

experimental data to confirm these predictions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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